Eptifibatide Impurity 3

Peptide impurity profiling Pharmaceutical quality control Mass spectrometry characterization

Eptifibatide Impurity 3 is the authentic covalent dimer (MW 1663.93, C70H98N22O18S4) referenced in the USP monograph. Unlike generic monomeric impurities, this parallel dimer produces a characteristic LC-MS mass shift, altered RP-HPLC retention, and distinct UV absorbance profile essential for validated stability-indicating methods. The 2024 FDA Class III recall of 15,500 eptifibatide vials for failed dimer specifications underscores its critical role. Use this fully characterized standard for ANDA/DMF submissions, system suitability, forced degradation studies, and QC release testing per ICH Q3A/B. Substitution with unrelated impurity markers compromises regulatory defensibility.

Molecular Formula C70H98N22O18S4
Molecular Weight 1663.93
Cat. No. B1574725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEptifibatide Impurity 3
Molecular FormulaC70H98N22O18S4
Molecular Weight1663.93
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eptifibatide Impurity 3: Regulatory Reference Standard for GPIIb/IIIa Antagonist Quality Control


Eptifibatide Impurity 3, also designated as Eptifibatide Dimer (parallel), is a covalent dimeric impurity of the antiplatelet drug eptifibatide (Integrilin®) [1]. Eptifibatide is a synthetic cyclic heptapeptide glycoprotein IIb/IIIa receptor antagonist that reversibly inhibits platelet aggregation in acute coronary syndromes and during percutaneous coronary interventions [2]. Eptifibatide Impurity 3 is characterized by the molecular formula C70H98N22O18S4 and a molecular weight of 1663.93 g/mol, representing a covalent dimer of two eptifibatide monomer subunits (each monomer: C35H49N11O9S2, MW 831.97) linked via interchain disulfide bridging . This impurity reference standard is fully characterized for use in analytical method development, method validation, and quality control applications during pharmaceutical manufacturing and stability testing .

Why Generic Impurity Standards Cannot Substitute for Eptifibatide Impurity 3 in Method Validation


Generic impurity reference materials cannot substitute for Eptifibatide Impurity 3 due to its distinct molecular identity as a covalent dimer (MW 1663.93) rather than a monomeric variant . This dimeric structure produces characteristic mass shifts on LC-MS, altered reversed-phase HPLC retention behavior, and a distinct UV absorbance profile compared to the eptifibatide monomer (MW 831.97) [1]. USP has specifically identified this dimer among the five most commonly present impurities during eptifibatide manufacturing in its proposed monograph standard [2]. Furthermore, a 2024 FDA Class III recall of 15,500 eptifibatide injection vials was issued due to failed specifications specifically for the eptifibatide dimer impurity, underscoring that regulatory compliance cannot be achieved using unrelated impurity standards [3]. Alternative or generic impurity markers lack the required structural identity, retention characteristics, and regulatory relevance necessary for validated analytical methods and stability-indicating assays for eptifibatide drug substance and finished product.

Eptifibatide Impurity 3: Quantitative Evidence for Differentiated Scientific Selection


Molecular Weight and Structural Differentiation: Eptifibatide Impurity 3 Dimer vs. Monomer

Eptifibatide Impurity 3 is a covalent dimer with molecular weight approximately double that of the eptifibatide monomer. This fundamental structural distinction is the basis for all analytical differentiation, including LC-MS detection, chromatographic separation, and quantitation methods . The dimer consists of two Mpr-Har-Gly-Asp-Trp-Pro-Cys-NH2 subunits with Mpr modifications and interchain cysteine bridging, forming the molecular formula C70H98N22O18S4 [1].

Peptide impurity profiling Pharmaceutical quality control Mass spectrometry characterization

Regulatory Recognition: Eptifibatide Impurity 3 as a USP-Identified Critical Impurity

In 2023, the United States Pharmacopeia (USP) proposed a new documentary standard for eptifibatide that explicitly includes five of the most commonly present impurities identified during eptifibatide manufacturing [1]. Eptifibatide Impurity 3 (the covalent dimer) is recognized among these critical impurities, distinguishing it from other potential impurities that lack formal pharmacopeial recognition [1]. This regulatory standing is reinforced by FDA enforcement actions: a 2024 Class III recall of 15,500 single-dose vials of eptifibatide injection was initiated due to failed specifications specifically for the eptifibatide dimer impurity [2].

Pharmacopeial compliance Regulatory submission Drug master file support

Chromatographic Separation Challenge: Eptifibatide Impurity 3 Detection Sensitivity

Eptifibatide Impurity 3 demonstrates distinct chromatographic behavior that complicates quantification and purity assessment, requiring optimized analytical methods [1]. Under UPLC conditions (Phenomenex Kinetex C18 column, 1.7 μm core-shell particles, 220 nm detection), the main eptifibatide impurity exhibits a retention time of approximately 5.38 min [2]. Notably, when injected alone at 0.5 μg/mL under identical conditions, this impurity cannot be detected, and at 5 μg/mL it is barely detectable with a signal-to-noise ratio of 2:1 [2]. This indicates that matrix effects from the eptifibatide drug substance significantly influence impurity detection sensitivity, a challenge not present with simpler, small-molecule impurities.

HPLC method development UPLC impurity profiling Analytical method validation

Stability-Indicating Marker: Eptifibatide Impurity 3 Formation Under Forced Degradation

Eptifibatide Impurity 3 is utilized as a key marker in forced degradation and stability-indicating studies to evaluate the susceptibility of eptifibatide formulations to environmental stressors including temperature, humidity, and light . The dimeric impurity forms via incomplete protection or oxidation during synthesis and storage, making it a critical degradant to monitor [1]. Unlike monomeric stereoisomeric impurities (e.g., D-Har Eptifibatide from epimerization or 3-D-Asp Eptifibatide from Asp racemization), the dimer represents a distinct degradation pathway involving intermolecular covalent bond formation that directly reflects formulation stability and storage conditions.

Forced degradation studies Stability-indicating methods Peptide formulation development

Analytical Orthogonality Requirement: Eptifibatide Impurity 3 Necessitates Multi-Method Characterization

Analytical control of Eptifibatide Impurity 3 typically requires orthogonal methods such as high-resolution mass spectrometry, peptide mapping, and stability studies to limit impact on assay accuracy and product quality [1]. This multi-method requirement arises because the dimer's characteristic mass shift on LC-MS, altered reversed-phase HPLC retention, and distinct UV absorbance profile compared to the monomer each provide complementary but incomplete analytical information [1]. In contrast, monomeric impurities with similar molecular weight to eptifibatide (e.g., deamidated or Asp-clipped variants) can often be adequately characterized using a single primary analytical method such as RP-HPLC with UV detection [2].

LC-MS peptide analysis Orthogonal analytical methods High-resolution mass spectrometry

Eptifibatide Impurity 3: Validated Application Scenarios for Scientific and Industrial Use


ANDAs and DMF Submissions for Generic Eptifibatide

For pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic eptifibatide injection products, Eptifibatide Impurity 3 reference standard is essential for demonstrating adequate impurity control . USP's proposed monograph identifies this dimer as one of the five most commonly present impurities during eptifibatide manufacturing, establishing its compendial relevance [1]. ANDA filers must demonstrate that their analytical methods can detect and quantitate this impurity at or below established thresholds, using the authenticated reference standard for method validation, system suitability, and QC release testing per ICH Q3A/B guidelines .

Stability-Indicating Method Development and Validation for Formulation Quality Control

In stability-indicating method development, Eptifibatide Impurity 3 serves as a critical degradation marker under forced degradation conditions including temperature, humidity, and light stress . Analytical methods developed using this impurity reference standard enable detection of dimer formation during accelerated and long-term stability studies, directly informing shelf-life determination and packaging decisions for eptifibatide drug products . The 2024 FDA recall of 15,500 vials due to failed dimer specifications underscores the necessity of robust, validated methods using authenticated Impurity 3 standard to prevent product failures [2].

Process Development and Synthesis Route Optimization for Eptifibatide API

During eptifibatide API process development, Eptifibatide Impurity 3 serves as a process-related impurity marker that enables mapping of synthetic pathways and optimization of reaction conditions to minimize dimer formation . The dimer forms via incomplete protection or oxidation during synthesis [1]. By monitoring this impurity throughout synthesis and purification stages using the authenticated reference standard, process chemists can identify critical control points, reduce impurity levels, and improve overall product yield and consistency . Patent literature indicates that optimized eptifibatide synthesis can achieve single impurity content below 0.15% with purity >99%, highlighting the importance of impurity-specific reference standards for process validation [2].

LC-MS and Orthogonal Method Cross-Validation in QC Laboratories

QC laboratories performing eptifibatide release testing require Eptifibatide Impurity 3 reference standard for cross-validation of orthogonal analytical methods including high-resolution mass spectrometry, peptide mapping, and RP-HPLC . The dimer's characteristic mass shift on LC-MS, altered RP-HPLC retention, and distinct UV absorbance profile make it an ideal system suitability standard for verifying method performance across multiple analytical platforms . Use of the authenticated reference standard ensures method comparability and data integrity when transferring analytical methods between R&D and QC laboratories or to contract manufacturing organizations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eptifibatide Impurity 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.